molecular formula C14H14N4O3S B4879152 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4879152
M. Wt: 318.35 g/mol
InChI Key: JTPOSVRSMKXGFG-UHFFFAOYSA-N
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Description

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzoxazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the rings.

Scientific Research Applications

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propyl group on the thiadiazole ring can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-2-5-12-16-17-13(22-12)15-11(19)8-18-9-6-3-4-7-10(9)21-14(18)20/h3-4,6-7H,2,5,8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPOSVRSMKXGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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